Tripotassium tris(oxalato)ferrate

Description

Structure

2D Structure

Properties

CAS No. |

14883-34-2 |

|---|---|

Molecular Formula |

C6FeO12.3K C6FeK3O12 |

Molecular Weight |

437.20 g/mol |

IUPAC Name |

tripotassium;iron(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.Fe.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6 |

InChI Key |

ITFSQXFZLRAJIP-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[Fe+3] |

Other CAS No. |

14883-34-2 |

Synonyms |

ferrioxalate ferrioxalate, triammonium salt potassium ferrioxalate |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of tripotassium tris(oxalato)ferrate(III) lab report

An in-depth technical guide on the synthesis of tripotassium tris(oxalato)ferrate(III) trihydrate, a green crystalline coordination compound. This document provides a detailed experimental protocol, theoretical principles, and data presentation suitable for researchers and scientists.

Introduction

This compound(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, is a coordination complex in which a central iron(III) ion is bonded to three bidentate oxalate ligands.[1] The complex exhibits an octahedral geometry.[2] It is notable for its vibrant green color and its photosensitivity; exposure to light can induce the reduction of the Fe(III) center to Fe(II), with the concurrent oxidation of an oxalate ligand to carbon dioxide.[3] This property makes the compound useful in chemical actinometry for measuring light flux.[4]

This guide details a common and reliable method for the synthesis of this complex, starting from the reaction of an iron(III) salt with potassium oxalate. The procedure is designed to yield high-purity green crystals of the product.

Principles of the Synthesis

The synthesis involves the reaction of aqueous solutions of ferric chloride hexahydrate (FeCl₃·6H₂O) and potassium oxalate monohydrate (K₂C₂O₄·H₂O). The oxalate ions (C₂O₄²⁻) act as ligands, displacing the water and chloride ligands coordinated to the Fe³⁺ ion to form the stable tris(oxalato)ferrate(III) complex anion, [Fe(C₂O₄)₃]³⁻. The potassium ions (K⁺) serve as counter-ions to balance the charge. The complex then crystallizes from the solution as a trihydrate.

The overall balanced chemical equation for the reaction is:

FeCl₃·6H₂O(aq) + 3K₂C₂O₄·H₂O(aq) → K₃[Fe(C₂O₄)₃]·3H₂O(s) + 3KCl(aq) + 6H₂O(l) [3][5]

The product's solubility is lower in cold water, a property that is exploited during the crystallization and purification steps to maximize the yield.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of potassium tris(oxalato)ferrate(III) trihydrate.

Materials and Chemicals

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Ethanol

-

250 mL Beakers

-

100 mL Beaker

-

Graduated cylinders

-

Glass stirring rod

-

Heating plate or Bunsen burner

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

Watch glass

-

Analytical balance

Synthesis Procedure

-

Prepare Reactant Solutions :

-

Weigh approximately 12.0 g of potassium oxalate monohydrate (K₂C₂O₄·H₂O) into a 250 mL beaker. Add 30 mL of distilled water and heat the mixture gently while stirring to dissolve the salt completely.[3]

-

In a separate 100 mL beaker, weigh approximately 4.8 g of ferric chloride hexahydrate (FeCl₃·6H₂O) and dissolve it in 15 mL of distilled water.[3]

-

-

Formation of the Complex :

-

Crystallization :

-

Isolation and Purification :

-

Drying :

-

Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

-

Dry the product either by pressing it between folds of filter paper or by leaving it in a dark, dry place (like a desiccator) until a constant mass is achieved.[6][8][9] The final product should be a fine, bright green crystalline powder.

-

Data Presentation

The following table summarizes the quantitative data for a representative synthesis. The theoretical yield is calculated based on ferric chloride hexahydrate being the limiting reactant.

| Parameter | Value |

| Molar Mass of FeCl₃·6H₂O | 270.30 g/mol |

| Molar Mass of K₂C₂O₄·H₂O | 184.23 g/mol |

| Molar Mass of K₃[Fe(C₂O₄)₃]·3H₂O | 491.25 g/mol |

| Mass of FeCl₃·6H₂O used | 4.80 g |

| Moles of FeCl₃·6H₂O used | 0.0178 mol |

| Mass of K₂C₂O₄·H₂O used | 12.0 g |

| Moles of K₂C₂O₄·H₂O used | 0.0651 mol |

| Limiting Reactant | FeCl₃·6H₂O |

| Theoretical Yield of K₃[Fe(C₂O₄)₃]·3H₂O | 8.74 g |

| Actual Yield of K₃[Fe(C₂O₄)₃]·3H₂O | (To be measured) |

| Percent Yield | (To be calculated) |

Calculation Note: The stoichiometry is 1 mole of FeCl₃·6H₂O to 3 moles of K₂C₂O₄·H₂O. For 0.0178 moles of FeCl₃·6H₂O, 0.0534 moles of K₂C₂O₄·H₂O are required. Since 0.0651 moles were used, FeCl₃·6H₂O is the limiting reactant.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of K₃[Fe(C₂O₄)₃]·3H₂O.

References

- 1. SSERC | Trioxalatoferrate synthesis [sserc.org.uk]

- 2. University Chemistry Comprehensive Experiment: Preparation and Structural Characterization of Potassium Ferrioxalate [hxjy.chemsoc.org.cn]

- 3. atilim.edu.tr [atilim.edu.tr]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. scribd.com [scribd.com]

- 6. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 7. Synthesis of potassium trisoxalatoferrate(III) trihydrate - Sciencemadness Wiki [sciencemadness.org]

- 8. testbook.com [testbook.com]

- 9. researchgate.net [researchgate.net]

Preparation and Analysis of Potassium Tris(oxalato)ferrate(III) Trihydrate: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and analysis of potassium tris(oxalato)ferrate(III) trihydrate, a key coordination complex with diverse applications.

Potassium tris(oxalato)ferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, is a green crystalline coordination compound. Its significance spans various chemical disciplines, from fundamental coordination chemistry to applications in photochemistry and as a precursor for magnetic materials. This guide provides a comprehensive overview of the preparation and detailed analysis of this complex, tailored for a scientific audience.

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate

The synthesis of potassium tris(oxalato)ferrate(III) trihydrate is a common yet illustrative experiment in inorganic chemistry, demonstrating principles of coordination chemistry and reaction stoichiometry. The most prevalent method involves the reaction of an iron(III) salt with a stoichiometric excess of potassium oxalate. An alternative, multi-step synthesis starting from an iron(II) salt is also widely employed.

Synthesis from Iron(III) Chloride

A direct and efficient method involves the reaction between iron(III) chloride hexahydrate and potassium oxalate monohydrate.[1][2]

Reaction: FeCl₃·6H₂O(aq) + 3K₂C₂O₄·H₂O(aq) → K₃[Fe(C₂O₄)₃]·3H₂O(s) + 3KCl(aq) + 6H₂O(l)

Synthesis from Iron(II) Ammonium Sulfate

This multi-step synthesis involves the initial precipitation of iron(II) oxalate, followed by oxidation to an iron(III) complex.[3][4]

Step 1: Precipitation of Iron(II) Oxalate Fe(NH₄)₂(SO₄)₂·6H₂O(aq) + H₂C₂O₄(aq) → FeC₂O₄(s) + (NH₄)₂SO₄(aq) + H₂SO₄(aq) + 6H₂O(l)

Step 2: Oxidation of Iron(II) to Iron(III) 2FeC₂O₄(s) + H₂O₂(aq) + 2K₂C₂O₄(aq) → 2K₃--INVALID-LINK-- + 2H₂O(l)

Step 3: Crystallization Upon cooling, the potassium tris(oxalato)ferrate(III) trihydrate crystallizes from the solution.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and analysis. The following protocols are based on established laboratory procedures.[1][3][4][5]

Synthesis Protocol (from Iron(III) Chloride)

-

Dissolve 5.5 g of potassium oxalate monohydrate in 100 cm³ of distilled water, warming gently to facilitate dissolution.[2]

-

In a separate beaker, dissolve 2.7 g of iron(III) chloride hexahydrate in a minimal amount of cold water (approximately 10-15 mL).[1]

-

Add the iron(III) chloride solution to the warm potassium oxalate solution while stirring continuously.[1]

-

Cool the resulting solution in an ice bath to induce crystallization of the green product.[1][2]

-

Collect the crystals by suction filtration using a Büchner funnel.[2]

-

Wash the crystals with a small amount of cold distilled water, followed by a wash with propanone or a 1:1 ethanol-water solution, and finally with acetone to aid drying.[2][6]

-

Dry the crystals in a dark place, as the complex is photosensitive.[3]

Synthesis Protocol (from Iron(II) Ammonium Sulfate)

-

Dissolve approximately 5 g of iron(II) ammonium sulfate hexahydrate in 15 mL of distilled water containing a few drops of 3M sulfuric acid to prevent hydrolysis.[4]

-

Add 50 mL of ~0.5M oxalic acid solution and heat the mixture to boiling to precipitate yellow iron(II) oxalate.[4]

-

Allow the precipitate to settle, decant the supernatant, and wash the precipitate with hot distilled water.[4]

-

Add 20 mL of ~1M potassium oxalate solution to the precipitate and heat to 40°C.[4]

-

While maintaining the temperature between 40°C and 50°C, add 10 mL of 6% hydrogen peroxide dropwise with continuous stirring to oxidize the iron(II).[4]

-

Heat the solution to boiling, then add a solution of 2 g of oxalic acid dihydrate in 30 mL of water.[3]

-

Cool the solution in an ice bath to crystallize the product.[4]

-

Collect, wash, and dry the crystals as described in the previous method.

Purification

Purification of the synthesized complex is typically achieved through recrystallization.[2]

Protocol:

-

Dissolve the crude product in a minimum amount of hot distilled water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration and dry as previously described.

Analysis of Potassium Tris(oxalato)ferrate(III) Trihydrate

A combination of gravimetric, titrimetric, and spectrophotometric methods can be employed to determine the empirical formula of the complex.[5][7]

Determination of Water of Hydration (Gravimetric Analysis)

The percentage of water in the complex can be determined by heating a known mass of the sample to drive off the water molecules.[5]

Protocol:

-

Accurately weigh a sample of the complex (approximately 0.5 g) in a pre-weighed crucible.[5]

-

Heat the crucible in an oven at 110°C for one hour, or until a constant weight is achieved.[5]

-

Cool the crucible in a desiccator and reweigh.

-

The mass loss corresponds to the mass of water of hydration.

Determination of Oxalate Content (Titrimetric Analysis)

The oxalate content can be determined by redox titration with a standardized solution of potassium permanganate (KMnO₄).

Protocol:

-

Accurately weigh a sample of the complex and dissolve it in dilute sulfuric acid.

-

Heat the solution to approximately 60-70°C.

-

Titrate the hot solution with a standardized KMnO₄ solution until a faint, persistent pink color is observed.

Determination of Iron Content (Spectrophotometric or Photoreductive Gravimetric Analysis)

Spectrophotometric Method: A rapid and accurate method involves the formation of a colored iron complex, which can be quantified using a spectrophotometer.[8]

Photoreductive Gravimetric Method: This method involves the photochemical reduction of Fe(III) to Fe(II), followed by precipitation as ferrous oxalate.[5]

Protocol (Photoreductive Gravimetric):

-

Dissolve a known mass of the complex in water.

-

Expose the solution to a light source (e.g., a lamp or sunlight) to induce the photoredox reaction, reducing Fe(III) to Fe(II).[1]

-

The Fe(II) formed can then be precipitated as ferrous oxalate, which is then filtered, dried, and weighed.[5]

Data Presentation

The following tables summarize the key quantitative data for potassium tris(oxalato)ferrate(III) trihydrate.

| Property | Value |

| Molecular Formula | K₃[Fe(C₂O₄)₃]·3H₂O |

| Molar Mass | 491.25 g/mol |

| Appearance | Green crystalline solid |

| Melting Point | 230°C (decomposes)[2] |

| Component | Theoretical Percentage (%) |

| Water (H₂O) | 11.00 |

| Potassium (K) | 23.86 |

| Iron (Fe) | 11.36 |

| Oxalate (C₂O₄²⁻) | 53.78 |

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and analysis of potassium tris(oxalato)ferrate(III) trihydrate.

Caption: Synthesis workflow from Iron(III) Chloride.

Caption: Analytical workflow for the complex.

References

- 1. atilim.edu.tr [atilim.edu.tr]

- 2. rsisinternational.org [rsisinternational.org]

- 3. scribd.com [scribd.com]

- 4. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Synthesis of potassium trisoxalatoferrate(III) trihydrate - Sciencemadness Wiki [sciencemadness.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Crystalline Architecture: A Technical Guide to Anhydrous Potassium Tris(oxalato)ferrate(III)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous potassium tris(oxalato)ferrate(III), K₃[Fe(C₂O₄)₃]. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in materials science, crystallography, and drug development, offering detailed structural data and experimental methodologies.

Crystal Structure and Properties

Anhydrous potassium tris(oxalato)ferrate(III) crystallizes in the chiral cubic space group P4₁32.[1][2] The structure is characterized by a three-dimensional network of distorted octahedral tris(oxalato)ferrate(III) anions, [Fe(C₂O₄)₃]³⁻, which are interconnected by potassium cations (K⁺).[1] The iron(III) center is in a high-spin state.

Crystallographic Data

The crystallographic parameters for anhydrous potassium tris(oxalato)ferrate(III) have been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Empirical Formula | C₆FeK₃O₁₂ |

| Formula Weight | 437.20 g/mol |

| Crystal System | Cubic |

| Space Group | P4₁32 |

| a (Å) | 13.5970(2) |

| V (ų) | 2514.1(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.155 |

Atomic Coordinates and Isotropic Displacement Parameters

The following table summarizes the atomic coordinates and equivalent isotropic displacement parameters for the asymmetric unit of anhydrous potassium tris(oxalato)ferrate(III).

| Atom | x | y | z | U(eq) (Ų) |

| Fe1 | 0.3713(1) | 0.3713(1) | 0.3713(1) | 0.021(1) |

| K1 | 0.1250(1) | 0.1250(1) | 0.1250(1) | 0.035(1) |

| K2 | 0.4001(1) | 0.1423(1) | 0.0235(1) | 0.038(1) |

| K3 | 0.3472(1) | 0.3472(1) | 0.8472(1) | 0.040(1) |

| O1 | 0.2581(2) | 0.3151(2) | 0.4348(2) | 0.028(1) |

| O2 | 0.3151(2) | 0.4348(2) | 0.2581(2) | 0.028(1) |

| O3 | 0.1118(2) | 0.2319(2) | 0.4851(2) | 0.044(1) |

| O4 | 0.2319(2) | 0.4851(2) | 0.1118(2) | 0.044(1) |

| C1 | 0.1782(2) | 0.2818(2) | 0.4619(2) | 0.026(1) |

| C2 | 0.2818(2) | 0.4619(2) | 0.1782(2) | 0.026(1) |

Selected Bond Lengths and Angles

The coordination geometry around the iron center is distorted octahedral. Key bond lengths and angles are presented below.

| Bond | Length (Å) | Angle | Degree (°) |

| Fe1-O1 | 2.007(2) | O1-Fe1-O2 | 82.1(1) |

| Fe1-O2 | 2.007(2) | O1-Fe1-O1ⁱ | 93.3(1) |

| C1-O3 | 1.219(4) | O2-Fe1-O2ⁱ | 93.3(1) |

| C1-O1 | 1.295(4) | O1-Fe1-O2ⁱ | 91.9(1) |

| C1-C1ⁱⁱ | 1.552(6) | O1-Fe1-O2ⁱⁱ | 174.0(1) |

| O2-Fe1-O1ⁱⁱ | 91.9(1) |

Symmetry transformations used to generate equivalent atoms: (i) y, z, x; (ii) z, x, y.

Experimental Protocols

Synthesis of Anhydrous Potassium Tris(oxalato)ferrate(III)

A detailed, step-by-step protocol for the synthesis of anhydrous K₃[Fe(C₂O₄)₃] is crucial for obtaining high-quality crystals suitable for structural analysis. While many reported procedures focus on the hydrated form, the anhydrous crystals can be prepared by the following method:

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

Procedure:

-

Preparation of Ferric Hydroxide: A solution of ferric chloride is treated with a stoichiometric amount of a suitable base (e.g., potassium hydroxide) to precipitate ferric hydroxide (Fe(OH)₃). The precipitate is then washed thoroughly with distilled water to remove any soluble impurities.

-

Reaction with Oxalic Acid and Potassium Oxalate: The freshly prepared ferric hydroxide is then reacted with a solution containing a stoichiometric excess of oxalic acid and potassium oxalate. The mixture is heated gently to facilitate the formation of the tris(oxalato)ferrate(III) complex.

-

Crystallization: The resulting green solution is filtered to remove any unreacted solids and then allowed to cool slowly. The anhydrous crystals of potassium tris(oxalato)ferrate(III) are obtained by slow evaporation of the solvent. It is crucial to avoid rapid crystallization to ensure the formation of single crystals. The crystals should be protected from light, as the complex is photosensitive.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

Data Collection:

-

A single crystal of suitable size and quality was selected and mounted on a goniometer head.

-

The crystal was maintained at a constant temperature (e.g., 293 K) during data collection.

-

A series of diffraction images were collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data were processed to obtain a set of structure factors.

-

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of anhydrous potassium tris(oxalato)ferrate(III).

Caption: Experimental workflow for the synthesis and structural characterization of anhydrous K₃[Fe(C₂O₄)₃].

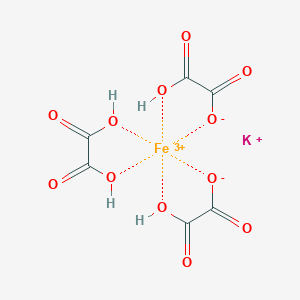

Coordination Complex

The diagram below illustrates the coordination of the three bidentate oxalate ligands to the central iron(III) ion, forming the [Fe(C₂O₄)₃]³⁻ complex with a distorted octahedral geometry.

Caption: Coordination of oxalate ligands to the Fe(III) center in the [Fe(C₂O₄)₃]³⁻ complex.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Ferrioxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium ferrioxalate, a compound of significant interest in photochemistry, coordination chemistry, and as a precursor in materials science. This document details its structural characteristics, reactivity, and thermal behavior, supported by quantitative data, experimental methodologies, and process visualizations.

Physical Properties

Potassium ferrioxalate, with the chemical formula K₃[Fe(C₂O₄)₃], is most commonly found in its trihydrate form, K₃[Fe(C₂O₄)₃]·3H₂O. It presents as vibrant emerald green monoclinic crystals.[1][2] In solution, the salt dissociates to yield the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, which imparts a fluorescent green color.[1][3] The compound is stable in the dark but is sensitive to light.[3][4]

Quantitative Physical Data

A summary of the key physical properties for both the anhydrous and trihydrate forms of potassium ferrioxalate is presented below.

| Property | Anhydrous Potassium Ferrioxalate | Potassium Ferrioxalate Trihydrate | Citations |

| IUPAC Name | Potassium iron(III) oxalate | Potassium tris(oxalato)ferrate(III) trihydrate | [3] |

| Molecular Formula | K₃[Fe(C₂O₄)₃] | K₃[Fe(C₂O₄)₃]·3H₂O | [3] |

| Molar Mass | 437.20 g/mol | 491.25 g/mol | [3][5] |

| Appearance | - | Emerald green crystalline solid | [3][4][6] |

| Density | 2.13 g/cm³ | 2.133 g/cm³ | [3][6][7] |

| Melting Point | 230 °C (decomposes) | Loses 3 H₂O at 100-113 °C | [1][3][5] |

| Solubility | Soluble in water and acetic acid | Moderately soluble in hot water, slightly soluble in cold water. Insoluble in ethanol, ether, or acetone. | [1][4][8] |

| Crystal System | - | Monoclinic | [1][2][9] |

Chemical Properties and Reactivity

The chemical behavior of potassium ferrioxalate is dominated by the central iron(III) ion and the bidentate oxalate ligands, forming a stable coordination complex.

Structure and Isomerism

The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, consists of a high-spin ferric iron (Fe³⁺) center coordinated to three bidentate oxalate (C₂O₄²⁻) ligands.[3][10] This arrangement results in a distorted octahedral geometry.[6][10] The complex exhibits helical chirality, meaning it can exist as two non-superimposable mirror images (enantiomers).[3][6] These isomers are designated by the Greek symbols Δ (delta) for the right-handed screw axis and Λ (lambda) for the left-handed screw axis.[3]

Photoreduction

A defining characteristic of the ferrioxalate anion is its sensitivity to light and high-energy electromagnetic radiation.[3] Upon absorption of a photon, an intramolecular redox reaction occurs. The Fe(III) center is reduced to Fe(II), and one of the oxalate ligands is oxidized to carbon dioxide.[1][3] This photosensitivity is the basis for its extensive use in chemical actinometry for measuring light flux, being over 1000 times more sensitive than the previously used uranyl oxalate.[3][10]

Caption: Photochemical decomposition of the ferrioxalate anion.

Thermal Decomposition

Potassium ferrioxalate trihydrate exhibits a distinct multi-stage thermal decomposition. The three water molecules of hydration are lost at approximately 113 °C.[3][5] At a higher temperature of 296 °C, the anhydrous salt decomposes into the iron(II) complex potassium ferrooxalate (K₂[Fe(C₂O₄)₂]), potassium oxalate (K₂C₂O₄), and carbon dioxide (CO₂).[3]

Caption: Thermal decomposition pathway of potassium ferrioxalate.

Magnetic Properties

The iron(III) center in potassium ferrioxalate is in a high-spin d⁵ electronic state. This results in five unpaired electrons, rendering the complex paramagnetic.[11] Its magnetic susceptibility can be measured to determine the number of unpaired electrons.

| Magnetic Property | Value | Citations |

| Magnetic Moment (Trihydrate) | 5.88 Bohr Magnetons (μB) | [9][12] |

| Magnetic Moment (Anhydrous) | 5.92 Bohr Magnetons (μB) | [12] |

| Behavior | Paramagnetic, with weak antiferromagnetic interaction at low temperatures. | [9][11][13] |

Experimental Protocols

Synthesis of Potassium Ferrioxalate Trihydrate

This protocol is a common and reliable method for the laboratory synthesis of potassium ferrioxalate trihydrate. The synthesis involves the reaction of ferric chloride with potassium oxalate.[14][15] An alternative popular method involves the initial preparation of ferric hydroxide, which is then reacted with potassium oxalate and oxalic acid.[16][17]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Beakers

-

Heating plate

-

Stirring rod

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare Potassium Oxalate Solution: Dissolve approximately 9.0 g of potassium oxalate monohydrate in 30 mL of distilled water in a 250 mL beaker. Gently heat the solution to facilitate dissolution, but do not boil.[15]

-

Prepare Ferric Chloride Solution: In a separate small beaker, dissolve 4.4 g of ferric chloride hexahydrate in a minimal amount of cold distilled water (10-15 mL).[15]

-

React the Solutions: Slowly add the ferric chloride solution to the warm potassium oxalate solution while continuously stirring with a glass rod. A green precipitate of potassium ferrioxalate will begin to form.[15]

-

Crystallization: Cool the resulting solution in an ice-water bath to promote the crystallization of the product. It is advisable to keep the solution away from strong, direct sunlight to prevent photochemical decomposition.[15]

-

Isolate the Product: Collect the emerald green crystals by vacuum filtration using a Büchner funnel.[15]

-

Washing and Drying: Wash the crystals with a small amount of cold distilled water, followed by a wash with ethyl alcohol to aid in drying.[17] Allow the crystals to air dry completely between folds of filter paper.[17]

References

- 1. POTASSIUM FERRIC OXALATE [chemicalbook.com]

- 2. Potassium tris(oxalato) ferrate (III) [dmishin.github.io]

- 3. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Potassium ferrioxalate - Wikiwand [wikiwand.com]

- 6. Potassium_ferrioxalate [chemeurope.com]

- 7. americanelements.com [americanelements.com]

- 8. Potassium Ferrioxalate Trihydrate | 5936-11-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Ferrioxalate - Wikipedia [en.wikipedia.org]

- 11. drcarman.info [drcarman.info]

- 12. Exchange reactions and magnetic susceptibilities of complex salts. Part I. Some complex salts of ferric iron - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. ijirset.com [ijirset.com]

- 14. researchgate.net [researchgate.net]

- 15. atilim.edu.tr [atilim.edu.tr]

- 16. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 17. byjus.com [byjus.com]

An In-Depth Technical Guide to the Thermal Decomposition of Potassium Tris(oxalato)ferrate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium tris(oxalato)ferrate(III), a process of significant interest in materials science, inorganic chemistry, and catalysis. This document details the sequential breakdown of the compound, the influence of the surrounding atmosphere on the decomposition pathway and final products, and the analytical techniques employed for its characterization.

Introduction

Potassium tris(oxalato)ferrate(III), with the chemical formula K₃[Fe(C₂O₄)₃]·3H₂O, is a lime green crystalline solid. Its thermal decomposition is a multi-stage process involving dehydration, reduction of the central iron atom, and the breakdown of the oxalate ligands. The nature of the intermediate and final products is highly dependent on the experimental conditions, particularly the composition of the atmosphere under which the decomposition occurs. Understanding this process is crucial for applications such as the synthesis of nanoparticles and catalysts.

Thermal Decomposition Pathway

The thermal decomposition of potassium tris(oxalato)ferrate(III) trihydrate proceeds through a series of distinct steps. The initial stage involves the loss of water of hydration, followed by the decomposition of the anhydrous complex.

Dehydration

The first step in the thermal decomposition is the removal of the three water molecules of crystallization to form the anhydrous complex, K₃[Fe(C₂O₄)₃]. This dehydration process typically occurs at temperatures around 113°C.[1]

Decomposition of the Anhydrous Complex

Following dehydration, the anhydrous salt undergoes a more complex decomposition. This process is initiated by an internal redox reaction, where the iron(III) center is reduced to iron(II), and an oxalate ligand is oxidized. At approximately 296°C, the anhydrous salt decomposes to form potassium ferrooxalate (K₂[Fe(C₂O₄)₂]), potassium oxalate (K₂C₂O₄), and carbon dioxide (CO₂).[1]

The overall reaction for this step is: 2K₃[Fe(C₂O₄)₃] → 2K₂[Fe(C₂O₄)₂] + K₂C₂O₄ + 2CO₂

Further heating leads to the decomposition of the intermediate products. The final products are contingent on the surrounding atmosphere.

Influence of Atmosphere on Decomposition Products

The composition of the gaseous environment plays a critical role in determining the final products of the thermal decomposition. Studies have been conducted in inert (nitrogen, N₂), reducing (hydrogen, H₂), and oxidizing (air) atmospheres.

Decomposition in an Inert Atmosphere (Nitrogen)

In a nitrogen atmosphere, the decomposition proceeds beyond the formation of potassium ferrooxalate. The major final solid products are potassium carbonate (K₂CO₃) and metallic iron (Fe).[2]

Decomposition in a Reducing Atmosphere (Hydrogen)

Similar to the decomposition in nitrogen, the process in a hydrogen atmosphere also yields potassium carbonate (K₂CO₃) and metallic iron (Fe) as the primary solid residues.[2]

Decomposition in an Oxidizing Atmosphere (Air)

When the decomposition is carried out in the presence of air, the iron-containing intermediates are oxidized. The final solid products in an air atmosphere are iron(III) oxide (Fe₂O₃) and potassium carbonate (K₂CO₃).[2]

Quantitative Data on Thermal Decomposition

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) of potassium tris(oxalato)ferrate(III) trihydrate under different atmospheres.

Table 1: Thermal Decomposition Stages in a Nitrogen Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |

| Ambient - 150 | ~11.0 | Dehydration (Loss of 3 H₂O) |

| 240 - 300 | ~9.8 | Initial decomposition of anhydrous complex |

| 300 - 345 | ~7.5 | Further decomposition |

| 345 - 407 | ~6.8 | Decomposition of intermediates |

| 407 - 550 | ~7.9 | Formation of final products |

Data sourced from Mohamed et al.[2]

Table 2: Gaseous Products Identified During Decomposition

| Atmosphere | Gaseous Products |

| Nitrogen | CO, CO₂ |

| Hydrogen | CO, CO₂ |

| Air | CO, CO₂ |

Data sourced from Mohamed et al.[2]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of the starting material and the key analytical techniques used to study its thermal decomposition.

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate

Materials:

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Distilled water

Procedure:

-

Dissolve approximately 9.0 g of potassium oxalate monohydrate in 30 mL of hot distilled water in a 250 mL beaker.

-

In a separate beaker, dissolve 4.4 g of iron(III) chloride hexahydrate in a minimal amount of cold distilled water (10-15 mL).

-

Add the iron(III) chloride solution to the warm potassium oxalate solution while stirring continuously.

-

Cool the resulting solution in an ice bath to facilitate the crystallization of the product.

-

Collect the lime green crystals of potassium tris(oxalato)ferrate(III) trihydrate by filtration.

-

Wash the crystals with a small amount of cold distilled water and then with acetone.

-

Allow the crystals to air-dry in the dark.[3]

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis

Instrumentation:

-

A simultaneous TGA/DSC instrument.

Procedure:

-

Calibrate the instrument for temperature and heat flow.

-

Place approximately 5-10 mg of the finely ground sample into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC furnace.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).

-

Purge the furnace with the desired gas (nitrogen, hydrogen, or air) at a constant flow rate (e.g., 50 mL/min).

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.[2]

X-ray Diffraction (XRD) Analysis of Decomposition Products

Instrumentation:

-

A powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Heat the potassium tris(oxalato)ferrate(III) trihydrate sample to the desired decomposition temperature in a furnace under the chosen atmosphere.

-

Hold the sample at that temperature for a specified time to ensure the completion of the decomposition stage.

-

Cool the sample to room temperature in an inert atmosphere to prevent oxidation.

-

Grind the resulting solid residue into a fine powder using a mortar and pestle.

-

Mount the powder on a sample holder.

-

Collect the XRD pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1 second per step.

-

Identify the crystalline phases present in the residue by comparing the experimental diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD PDF database).

Visualizations

Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of K₃[Fe(C₂O₄)₃]·3H₂O.

Experimental Workflow for Analysis

Caption: Experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Molecular Geometry of the Ferrioxalate Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ferrioxalate anion, formally known as tris(oxalato)ferrate(III), is a transition metal complex with the formula [Fe(C₂O₄)₃]³⁻. This guide provides a comprehensive overview of its molecular geometry, primarily determined by single-crystal X-ray diffraction. It details the synthesis of its common salt, potassium ferrioxalate, the experimental protocol for its structural elucidation, and presents key quantitative data on its bond lengths and angles. Furthermore, this document explores the anion's significant photochemical properties and its role as a precursor in the synthesis of iron oxide nanoparticles, which are of growing interest in biomedical applications, including drug delivery.

Introduction

The tris(oxalato)ferrate(III) anion is a classic example of an octahedral coordination complex. It consists of a central iron atom in the +3 oxidation state coordinated to three bidentate oxalate ligands.[1][2] The resulting anion has a net charge of -3 and is typically isolated as a salt with a suitable counter-ion, such as potassium (K⁺).[3] The potassium salt, K₃[Fe(C₂O₄)₃]·3H₂O, is a lime-green crystalline solid.[3]

The geometry of the ferrioxalate anion is of fundamental importance in coordination chemistry. Its structure, electronic configuration, and reactivity have been extensively studied. A key feature of this anion is its sensitivity to light, which initiates an intramolecular redox reaction, a property harnessed in chemical actinometry for measuring light flux.[1] This photochemical decomposition pathway is also a route to synthesizing iron(II) compounds and, under controlled conditions, iron oxide nanoparticles. These nanoparticles have emerged as promising platforms for various biomedical applications, including their use as contrast agents in magnetic resonance imaging (MRI) and as vehicles for targeted drug delivery.[4][5]

Molecular Geometry and Structure

The three-dimensional arrangement of the ferrioxalate anion has been definitively characterized through single-crystal X-ray diffraction studies.[6][7] The central iron(III) ion is coordinated by six oxygen atoms, with two oxygen atoms from each of the three oxalate ligands.[7]

Coordination Geometry: The coordination geometry around the Fe(III) center is distorted octahedral.[1][4] This distortion arises from the constraints of the five-membered chelate rings formed by the bidentate oxalate ligands.

Symmetry: The complex possesses D₃ molecular symmetry. This means it has a threefold rotational axis and three twofold rotational axes perpendicular to the principal axis.[1]

Spin State: The Fe(III) center, with a d⁵ electron configuration, is in a high-spin state.[1] This is indicated by the nearly equal Fe-O bond distances, as a low-spin complex would be expected to show Jahn-Teller distortions.[1]

Chirality: The ferrioxalate complex exhibits helical chirality. It can exist as two non-superimposable mirror images (enantiomers).[1] These are designated by the Greek symbols Λ (lambda) for the left-handed screw axis isomer and Δ (delta) for the right-handed screw axis isomer.[1]

Quantitative Structural Data

The precise bond lengths and angles of the ferrioxalate anion have been determined from crystallographic data. The following table summarizes key geometric parameters for the anion in its potassium salt trihydrate form.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| Fe-O Bond Lengths | 1.986(5) Å to 2.063(5) Å | [8] |

| Average Fe-O Bond Length | ~2.0 Å | [1][2] |

| O-Fe-O Bite Angle (within a chelate ring) | 79.4(2)° to 83.0(2)° | [8] |

| Other O-Fe-O Angles | 81.80(8)° to 104.43(12)° | [9] |

Experimental Protocols

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate

This protocol describes a common laboratory method for the synthesis of K₃[Fe(C₂O₄)₃]·3H₂O.

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Potassium hydroxide (KOH)

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of Ferric Hydroxide: A solution of ferric chloride (e.g., 3.5 g in 10 mL of water) is prepared. Separately, a solution of potassium hydroxide (e.g., 4 g in 50 mL of water) is made. The KOH solution is slowly added to the FeCl₃ solution with constant stirring to precipitate brown ferric hydroxide (Fe(OH)₃).[6]

-

Filtration and Washing: The Fe(OH)₃ precipitate is collected by filtration and washed with hot water to remove soluble impurities.[6]

-

Formation of the Complex: A solution of potassium oxalate (e.g., 5.5 g) and oxalic acid (e.g., 4 g) is prepared in approximately 100 mL of water. The freshly prepared, moist ferric hydroxide precipitate is then added to this solution in small portions while stirring.[6] The precipitate will dissolve to form a clear, green solution of the ferrioxalate complex.

-

Crystallization: The green solution is filtered to remove any suspended impurities and then gently heated in a china dish to concentrate it. Once the solution is saturated, it is cooled slowly. The addition of a small amount of ethanol can aid in precipitation as the complex is less soluble in ethanol than in water.[6]

-

Isolation and Drying: The resulting lime-green crystals are collected by filtration, washed with a small amount of cold ethanol, and then dried in air, protected from light.

Determination of Molecular Geometry by Single-Crystal X-ray Diffraction

This section outlines the general workflow for determining the crystal structure of a coordination complex like potassium ferrioxalate.

Methodology:

-

Crystal Selection: A high-quality single crystal, free of cracks and other defects, is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo Kα radiation, λ = 0.7107 Å), a goniometer to rotate the crystal, and a detector.[10] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles, and at each orientation, the diffraction pattern of X-rays is recorded by the detector.[10][11]

-

Structure Solution: The collected diffraction data (a set of reflection intensities and their positions) is processed. The positions of the reflections are used to determine the unit cell parameters and the crystal system.[10] The intensities are used to solve the "phase problem" and generate an initial electron density map of the asymmetric unit of the crystal.[12]

-

Structure Refinement: A model of the molecule is fitted to the electron density map. This model is then refined using least-squares methods, which adjust the atomic positions and thermal displacement parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model.[10] The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.

Relevant Workflows and Pathways

Photochemical Decomposition of the Ferrioxalate Anion

The ferrioxalate anion is highly photosensitive. Upon absorption of a photon (typically in the UV-visible range), an intramolecular ligand-to-metal charge transfer (LMCT) occurs. This process leads to the reduction of the iron center from Fe(III) to Fe(II) and the oxidation of an oxalate ligand, which then decomposes to carbon dioxide.[1][13] This property is the basis for its use in actinometry.

References

- 1. researchgate.net [researchgate.net]

- 2. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of biocompatible iron oxide nanoparticles as a drug delivery vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. researchgate.net [researchgate.net]

- 7. ijirset.com [ijirset.com]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. d-nb.info [d-nb.info]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pulstec.net [pulstec.net]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pubs.acs.org [pubs.acs.org]

Stability of Potassium Ferrioxalate Solutions in the Dark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ferrioxalate, formally known as potassium tris(oxalato)ferrate(III), is a coordination complex with the formula K₃[Fe(C₂O₄)₃]·3H₂O. Its high quantum yield for photoreduction makes it a cornerstone of chemical actinometry for measuring light flux. A critical prerequisite for this application is the compound's stability in the absence of light. This technical guide provides an in-depth analysis of the stability of potassium ferrioxalate solutions in the dark, consolidating available knowledge, and presenting detailed experimental protocols for its preparation and stability assessment.

While generally considered stable in the dark, this guide will explore the theoretical and practical aspects of its long-term stability, providing a framework for researchers to ensure the integrity of their stock solutions. The ferrioxalate anion is known to be quite stable in the dark; however, it readily undergoes decomposition when exposed to light and high-energy electromagnetic radiation[1].

Core Concepts: Stability and Decomposition Pathways

The stability of potassium ferrioxalate in solution is dictated by the redox chemistry of the iron center and the oxalate ligands. In the dark, the Fe(III) complex is kinetically stable. The primary decomposition pathway is a photochemical process, not a spontaneous dark reaction.

Photochemical Decomposition

Upon absorption of a photon, an intramolecular redox reaction occurs. The Fe(III) center is reduced to Fe(II), and an oxalate ligand is oxidized to carbon dioxide[1]. This light-induced decomposition is the principle behind its use in actinometry.

Potential Dark Reactions

While significant decomposition in the dark is not commonly reported, a hypothetical slow thermal decomposition could occur, leading to the reduction of Fe(III) to Fe(II). Another possibility, particularly if the solution has been previously exposed to light, is the re-oxidation of photochemically generated Fe(II) back to Fe(III) by atmospheric oxygen, a process that can be influenced by the presence of excess oxalic acid.

Quantitative Data Summary

A comprehensive literature search did not yield specific quantitative data on the decomposition rate of potassium ferrioxalate solutions stored under controlled dark conditions. The prevailing consensus is that the solution is sufficiently stable in the dark for its intended applications, with no significant spontaneous decomposition observed over typical experimental timescales. To ensure the utmost accuracy in sensitive applications, it is recommended that solutions are freshly prepared or their integrity verified if stored for extended periods.

Experimental Protocols

To ensure the reliability of experiments utilizing potassium ferrioxalate, adherence to strict preparatory and analytical protocols is essential. The following sections detail the synthesis of the crystalline compound, the preparation of the actinometric solution, and the methodology for assessing its stability.

Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol describes the synthesis of potassium ferrioxalate crystals from ferric chloride and potassium oxalate. All operations should be performed in the dark or under a red safelight to prevent premature decomposition[2].

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

Procedure:

-

Prepare a 1.5 M aqueous solution of ferric chloride (e.g., 12.16 g of FeCl₃ in 50 mL of distilled water)[2].

-

Prepare a 1.5 M aqueous solution of potassium oxalate monohydrate (e.g., 41.45 g of K₂C₂O₄·H₂O in 150 mL of distilled water)[2].

-

Slowly add the ferric chloride solution to the potassium oxalate solution while stirring constantly[2]. A green precipitate of potassium ferrioxalate will form.

-

Allow the precipitate to settle for approximately 30 minutes[2].

-

Filter the solid product using vacuum filtration.

-

Recrystallize the solid three times from a minimal amount of hot water (approximately 50 mL) to purify the crystals[2].

-

Dry the resulting bright green crystals in a desiccator in the dark. The solid can be stored for months in an amber vial[2].

Preparation of the Actinometric Solution

This protocol details the preparation of the potassium ferrioxalate solution for use in actinometry and for stability studies. This procedure must be carried out in a darkroom under red light[2].

Materials:

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), 1 N

-

Distilled water

Procedure:

-

Dissolve 9.03 g of synthesized potassium ferrioxalate in 110 mL of distilled water[2].

-

Add 12.2 mL of 1 N sulfuric acid to the solution[2].

-

Mix thoroughly until the solid is completely dissolved.

-

Store the solution at room temperature in a dark bottle completely wrapped in aluminum foil to prevent any light exposure[2].

Protocol for Stability Assessment in the Dark

This protocol provides a methodology to quantitatively assess the stability of the prepared potassium ferrioxalate solution over time in the absence of light.

Objective: To determine the rate of spontaneous decomposition, if any, of the ferrioxalate complex in an acidified aqueous solution stored in complete darkness by measuring the concentration of Fe(II) ions at regular intervals.

Materials:

-

Prepared potassium ferrioxalate actinometric solution

-

1,10-phenanthroline solution (0.1% w/v in distilled water)[2]

-

Sodium acetate buffer solution[2]

-

Ferrous sulfate (FeSO₄·7H₂O) for calibration standards

-

Sulfuric acid (1 N)

-

Distilled water

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Storage: Store the prepared actinometric solution in a completely light-proof container (e.g., an amber bottle wrapped in aluminum foil) at a constant, controlled room temperature.

-

Sampling: At predetermined time intervals (e.g., Day 0, Day 7, Day 14, Day 30, and so on), withdraw a small, precise aliquot of the stock solution in a darkroom under red light.

-

Complexation:

-

Prepare a spectrometric solution for each sample by mixing the aliquot of the ferrioxalate solution with a sodium acetate buffer and the 1,10-phenanthroline solution. A typical procedure involves adding a small volume of the sample to a pre-prepared mixture of the buffer and phenanthroline solution[2].

-

The Fe(II) ions present will react with 1,10-phenanthroline to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II)[3][4][5].

-

Allow the color to develop for at least 30 minutes in the dark[2].

-

-

Spectrophotometric Measurement:

-

Calibration:

-

Prepare a series of standard solutions of known Fe(II) concentration using ferrous sulfate in dilute sulfuric acid[2].

-

Develop the color of these standards with 1,10-phenanthroline and sodium acetate buffer in the same manner as the samples.

-

Measure the absorbance of the standards at 510 nm and construct a calibration curve of absorbance versus Fe(II) concentration.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of Fe(II) in the stored potassium ferrioxalate solution at each time point.

-

Plot the concentration of Fe(II) as a function of time. The slope of this plot will represent the rate of decomposition of the potassium ferrioxalate solution in the dark.

-

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for the experimental assessment of potassium ferrioxalate solution stability in the dark.

Decomposition Pathways of the Ferrioxalate Anion

Caption: Contrasting the rapid photochemical decomposition with the hypothetical slow dark decomposition of the ferrioxalate anion.

Conclusion

References

In-Depth Technical Guide to the Photochemical Properties of Tripotassium Tris(oxalato)ferrate(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripotassium tris(oxalato)ferrate(III), K₃[Fe(C₂O₄)₃]·3H₂O, commonly known as potassium ferrioxalate, is a coordination complex renowned for its pronounced photochemical sensitivity. This technical guide provides a comprehensive overview of the essential photochemical properties of this compound, with a focus on its application in actinometry and related fields. The document details the synthesis of the complex, its absorption characteristics, the mechanism of its photodecomposition, and the determination of its quantum yield. All quantitative data are presented in structured tables, and experimental methodologies are described in detail. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Introduction

Potassium ferrioxalate is a crystalline solid, appearing as emerald green crystals. In solution, the tris(oxalato)ferrate(III) anion imparts a lime green color.[1] The complex is stable in the dark but undergoes efficient decomposition upon exposure to light and high-energy electromagnetic radiation, a property that has established it as a primary standard in chemical actinometry for measuring light flux.[2] The photoreduction of the iron(III) center to iron(II) with concurrent oxidation of an oxalate ligand forms the basis of its utility in quantifying light intensity. This guide serves as a technical resource for professionals requiring a thorough understanding of the photochemical behavior of this important compound.

Synthesis of this compound(III) Trihydrate

The synthesis of potassium ferrioxalate is a common undergraduate laboratory experiment and can be achieved through various methods. Two detailed protocols are provided below.

Experimental Protocol 1: Synthesis from Ferrous Ammonium Sulfate

This method involves the initial precipitation of ferrous oxalate, followed by oxidation to the ferric complex.

Materials and Equipment:

-

Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

-

Sulfuric acid (3 M)

-

Oxalic acid (~0.5 M)

-

Potassium oxalate (~1 M)

-

Hydrogen peroxide (6%)

-

Ethanol

-

Distilled water

-

Erlenmeyer flasks (125 mL)

-

Beakers

-

Heating apparatus (hot plate or Bunsen burner)

-

Stirring rod

-

Filtration apparatus (Büchner funnel and flask)

-

Desiccator

Procedure: [3]

-

Dissolve approximately 5 g of ferrous ammonium sulfate hexahydrate in 15 mL of distilled water containing 4-5 drops of 3 M sulfuric acid in a 125-mL Erlenmeyer flask.

-

Add 50 mL of ~0.5 M oxalic acid to the solution and heat to boiling with constant stirring.

-

Allow the yellow precipitate of ferrous oxalate (FeC₂O₄) to settle.

-

Decant the supernatant and wash the precipitate with 20 mL of hot distilled water. Repeat the washing step.

-

Add 20 mL of ~1 M potassium oxalate to the flask containing the precipitate and heat the mixture to 40 °C.

-

While maintaining the temperature between 40-50 °C, add 10 mL of 6% hydrogen peroxide dropwise with continuous stirring. A brown precipitate of iron(III) hydroxide may form.

-

Heat the solution to boiling. Add a solution of 2 g of oxalic acid dihydrate in 30 mL of water. The precipitate should dissolve to form a clear green solution.

-

Filter the hot solution if any solid remains.

-

Add ethanol to the filtrate to precipitate the green crystals of potassium tris(oxalato)ferrate(III) trihydrate.

-

Collect the crystals by vacuum filtration, wash with a 1:1 ethanol/water mixture, followed by a final wash with acetone.

-

Dry the crystals in a desiccator, protected from light.

Experimental Protocol 2: Synthesis from Ferric Chloride

This is a more direct method starting from a ferric salt.

Materials and Equipment:

-

Ferric chloride (FeCl₃) (1.5 M aqueous solution)

-

Potassium oxalate (K₂C₂O₄) (1.5 M aqueous solution)

-

Distilled water

-

Beakers

-

Filtration apparatus

-

Amber vial for storage

Procedure: [4]

-

In a dark room or under a red safelight, combine 50 mL of a 1.5 M aqueous solution of ferric chloride with 150 mL of a 1.5 M aqueous solution of potassium oxalate at room temperature.

-

Allow the mixture to stand for 30 minutes.

-

Filter the precipitated green crystals.

-

Recrystallize the solid three times from 50 mL of hot water.

-

Dry the crystals overnight in a desiccator.

-

Store the final product in an amber vial to protect it from light.

Photochemical Properties

Absorption Spectrum

The tris(oxalato)ferrate(III) ion absorbs strongly in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is responsible for initiating the photochemical reaction. The absorption spectrum is characterized by intense ligand-to-metal charge transfer (LMCT) bands. A molar extinction coefficient of approximately 4800 M⁻¹cm⁻¹ has been reported at 268 nm.[5]

Table 1: Molar Absorptivity of this compound(III)

| Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 250 | ~5500 |

| 268 | 4800[5] |

| 300 | ~3000 |

| 350 | ~1500 |

| 400 | ~500 |

| 450 | ~100 |

| 500 | <50 |

Note: The values in this table are approximate and have been compiled from various sources. For precise actinometric measurements, the molar absorptivity should be determined experimentally under the specific conditions used.

Photochemical Decomposition

Upon absorption of a photon, the tris(oxalato)ferrate(III) complex undergoes an intramolecular redox reaction. The overall reaction is the reduction of the Fe(III) ion to Fe(II) and the oxidation of one oxalate ligand to carbon dioxide.[2]

The net photochemical reaction can be represented as: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂

The initial step is the excitation of the complex to a ligand-to-metal charge transfer state. This is followed by the transfer of an electron from an oxalate ligand to the iron center, leading to the formation of an Fe(II) complex and an oxalate radical anion. The oxalate radical anion is unstable and rapidly decomposes to form a carbon dioxide radical anion and a molecule of carbon dioxide. The carbon dioxide radical anion can then reduce another molecule of the ferric complex, leading to a quantum yield that can be greater than one.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chesci.com [chesci.com]

- 3. Ultraviolet photochemical reaction of [Fe(III)(C2O4)3]3− in aqueous solutions studied by femtosecond time-resolved X-ray absorption spectroscopy using an X-ray free electron laser - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Primary Photochemical Processes in Ferrioxalate Photolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical processes involved in the photolysis of the ferrioxalate complex, [FeIII(C₂O₄)₃]³⁻. The photochemistry of ferrioxalate is foundational for chemical actinometry, a method used to measure photon flux, and plays a significant role in atmospheric chemistry and advanced oxidation processes for water treatment.[1][2] This document details the primary reaction mechanisms, presents quantitative data, outlines key experimental protocols, and provides visualizations of the critical pathways and workflows.

Primary Photochemical Processes and Mechanism

The photolysis of the tris(oxalato)ferrate(III) anion is initiated by the absorption of a photon, typically in the UV-Visible range. This absorption populates a ligand-to-metal charge-transfer (LMCT) excited state.[3] While several theories have been proposed over the years, extensive research using techniques like flash photolysis and time-resolved spectroscopy has led to a generally accepted mechanism centered on intramolecular electron transfer.[1][4]

1.1. Intramolecular Electron Transfer (LMCT)

The predominant mechanism begins with an ultrafast intramolecular electron transfer from an oxalate ligand to the Fe(III) center upon photoexcitation.[4][5] This occurs on a sub-picosecond timescale, resulting in the reduction of the iron center to Fe(II) and the formation of a primary radical complex containing an oxalate radical anion.[4][6][7]

The initial steps can be summarized as:

-

Photoexcitation: The ground-state complex absorbs a photon, leading to an excited LMCT state. [FeIII(C₂O₄)₃]³⁻ + hν → *[FeIII(C₂O₄)₃]³⁻

-

Electron Transfer: An electron is transferred from an oxalate ligand to the iron center, forming a transient Fe(II) complex with an oxalate radical. *[FeIII(C₂O₄)₃]³⁻ → [(C₂O₄)₂FeII(C₂O₄⁻)]³⁻[5][7]

1.2. Dissociation and Radical Reactions

Following the initial electron transfer, the oxidized oxalate ligand is unstable and undergoes dissociation.[4][6]

-

Dissociation of the Primary Complex: The primary radical complex can dissociate, releasing an oxalate radical anion (C₂O₄⁻) or it can undergo internal rearrangement and decarboxylation.[5] [(C₂O₄)₂FeII(C₂O₄⁻)]³⁻ → [FeII(C₂O₄)₂]²⁻ + C₂O₄⁻

-

Decomposition of Oxalate Radical: The oxalate radical anion rapidly decomposes to form a carbon dioxide molecule and a carbon dioxide radical anion (CO₂⁻).[4][6] C₂O₄⁻ → CO₂ + CO₂⁻

-

Secondary Thermal Reaction: The highly reducing CO₂⁻ radical can then react with another ground-state ferrioxalate complex in a thermal reaction, producing an additional Fe(II) ion. This secondary reaction is why the overall quantum yield of Fe(II) formation can exceed unity.[1] [FeIII(C₂O₄)₃]³⁻ + CO₂⁻ → [FeII(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂

The overall stoichiometry for the primary process is: 2[FeIII(C₂O₄)₃]³⁻ + hν → 2[FeII(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂

1.3. Alternative Proposed Mechanisms

While the LMCT pathway is widely supported, historical and alternative theories proposed that the primary photochemical event could be the dissociation of either a C-C bond within the oxalate ligand or an Fe-O coordination bond prior to any electron transfer.[1] However, modern ultrafast spectroscopy studies provide strong evidence for the sub-picosecond electron transfer as the initial key step.[4][6]

Quantitative Data: Quantum Yields

The quantum yield (Φ) for the formation of Fe(II) is a critical parameter, especially for actinometry. It is defined as the number of Fe(II) ions formed per photon absorbed. The yield is known to be dependent on the wavelength of irradiation.

| Wavelength (nm) | Quantum Yield (ΦFe²⁺) | Ferrioxalate Concentration (M) | Notes | Reference(s) |

| 253.7 | 1.39 | Not specified | Recommended temperature-independent value. | [8] |

| 355 | < 0.06 (for free radicals) | (1-12) x 10⁻⁴ | Yield of free radical species (CO₂⁻, C₂O₄⁻) is low. | [5][7] |

| 365/366 | 1.26 ± 0.03 | Not specified | Measured relative to a calibrated thermopile. | [9] |

| 363.8 | 1.283 ± 0.023 | 0.006 | [10] | |

| 406.7 | 1.188 ± 0.012 | 0.006 | [10] | |

| 457.9 | 0.845 ± 0.011 | 0.15 | [10] | |

| 480 | 0.94 | 0.15 | Used for polychromatic blue LEDs. | [11] |

Visualizations of Pathways and Workflows

Primary Photochemical Reaction Pathway

Caption: The primary photochemical and subsequent thermal reaction pathway in ferrioxalate photolysis.

Experimental Workflow for Ferrioxalate Actinometry

Caption: A typical experimental workflow for determining photon flux using ferrioxalate actinometry.

Logical Relationship of Proposed Primary Mechanisms

Caption: A diagram illustrating the relationship between the primary proposed photolysis mechanisms.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate photochemical studies. The following are methodologies for the synthesis of the ferrioxalate salt and its use in chemical actinometry.

Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

This procedure must be carried out in a darkened room, ideally under red light, to prevent premature photodecomposition.[11][12]

-

Reagents:

-

Ferric chloride (FeCl₃), 1.5 M aqueous solution (e.g., 12.16 g in 50 mL H₂O).

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O), 1.5 M aqueous solution (e.g., 41.45 g in 150 mL H₂O).[12]

-

-

Procedure:

-

Slowly add the 1.5 M FeCl₃ solution to the 1.5 M K₂C₂O₄ solution while stirring continuously. A green precipitate of potassium ferrioxalate will form immediately.[11][13]

-

Allow the mixture to stand for approximately 30 minutes to an hour to ensure complete precipitation.[12]

-

Filter the green crystals using vacuum filtration.

-

Recrystallize the solid product by dissolving it in a minimum amount of hot water and allowing it to cool slowly. This step should be repeated 2-3 times to ensure purity.[12]

-

Dry the resulting bright green crystals in a desiccator overnight, protected from light.

-

Store the final product in a dark, sealed container (e.g., an amber vial wrapped in foil). The solid is stable for months when stored properly.[12]

-

Protocol for Ferrioxalate Actinometry

This protocol details the measurement of photon flux by quantifying the Fe(II) produced upon irradiation of the actinometer solution. All steps involving the actinometer solution before the final absorbance reading must be performed in the dark or under a red safelight.[12][14]

-

Reagents & Solutions:

-

Actinometric Solution (e.g., 0.006 M): Dissolve ~2.95 g of K₃[Fe(C₂O₄)₃]·3H₂O in 800 mL of deionized water. Add 100 mL of 1.0 M H₂SO₄ and dilute to a final volume of 1 L with deionized water. Store in a dark bottle wrapped in aluminum foil.[12] For higher wavelengths, a more concentrated 0.15 M solution may be used.[11]

-

Spectrometric (Developing) Solution:

-

Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.[12][13]

-

Buffer Solution: Prepare a sodium acetate buffer (e.g., by mixing solutions of sodium acetate and sulfuric acid).[12][13]

-

Combine the phenanthroline solution and buffer as needed for developing the samples. For example, for each 1 mL aliquot of irradiated sample, a mixture of 5 mL of 0.1% phenanthroline and appropriate buffer is used before diluting to a final volume (e.g., 25 mL).[13]

-

-

Fe(II) Standard Solution (for calibration): Prepare a stock solution of known concentration from ferrous sulfate (FeSO₄·7H₂O) in dilute H₂SO₄. Create a series of dilutions to generate a calibration curve.[12]

-

-

Experimental Procedure:

-

Calibration: Prepare a series of Fe(II) standards. To each standard, add the spectrometric solution and allow the red [Fe(phen)₃]²⁺ complex to fully develop (at least 30-60 minutes in the dark).[11] Measure the absorbance of each standard at 510 nm and plot absorbance vs. concentration to create a Beer-Lambert calibration curve.

-

Irradiation: Pipette a known volume of the actinometric solution into the photochemical reactor vessel. Ensure the vessel is positioned reproducibly relative to the light source.[14]

-

Irradiate the solution for a precisely measured time interval. The time should be chosen such that the conversion is kept low (typically <10%) to avoid issues with inner filter effects or product precipitation.[2]

-

Development: Immediately after irradiation, take a precise aliquot of the exposed solution and transfer it to a volumetric flask containing the spectrometric (phenanthroline and buffer) solution. Dilute to the mark with deionized water.

-

Keep the developed solution in the dark for at least 30-60 minutes to allow for complete complexation.[12][13]

-

Measurement: Measure the absorbance of the developed solution at 510 nm. Use a non-irradiated actinometer solution, treated with the same development procedure, as a blank.

-

Calculation:

-

Use the calibration curve to determine the concentration of Fe(II) in the measured solution.

-

Calculate the total moles of Fe(II) produced in the irradiated volume.

-

Calculate the photon flux (I₀, in moles of photons or Einsteins per unit time) using the formula: Moles of Fe²⁺ = I₀ × t × (1 - 10-A) × ΦFe²⁺ where t is the irradiation time, A is the absorbance of the solution at the irradiation wavelength, and ΦFe²⁺ is the known quantum yield at that wavelength. If the solution absorbs all incident light (A > 2), the term (1 - 10-A) approaches 1.

-

-

References

- 1. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. hepatochem.com [hepatochem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. hepatochem.com [hepatochem.com]

Methodological & Application

Application Notes and Protocols for Potassium Ferrioxalate Actinometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical actinometry is a crucial technique for quantifying the photon flux of a light source, a fundamental parameter in photochemical and photobiological studies. The potassium ferrioxalate actinometer is one of the most widely used systems due to its high sensitivity, broad spectral applicability (from UV to the visible region, ~250 nm to 580 nm), and well-characterized quantum yields.[1] This document provides detailed protocols for the synthesis, purification, and application of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) for accurate determination of light intensity.

The underlying principle of this actinometer is the photoreduction of the iron(III) in the ferrioxalate complex to iron(II). The amount of Fe²⁺ produced is then quantified spectrophotometrically by forming a stable, intensely colored complex with 1,10-phenanthroline.[2]

Safety Precautions

Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Oxalic acid and its salts are toxic and corrosive. Potassium ferrioxalate is light-sensitive and should be handled in the dark or under red light to prevent premature decomposition.[4]

Part 1: Synthesis and Purification of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

This section details the synthesis of the light-sensitive potassium ferrioxalate crystals. Multiple synthesis routes exist; a common and reliable method starting from ferric chloride is presented below.[5]

Experimental Protocol

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Potassium hydroxide (KOH)

-

Distilled or deionized water

-

Ethanol

-

Beakers, conical flasks, graduated cylinders

-

Glass stirring rod

-

Funnel and filter paper

-

China dish

-

Heating mantle or hot plate

Procedure:

-

Preparation of Ferric Hydroxide Precipitate:

-

In a 250 mL beaker, dissolve 3.5 g of ferric chloride in 10 mL of distilled water.

-

In a separate beaker, dissolve 4.0 g of potassium hydroxide in 50 mL of distilled water.

-

Slowly add the potassium hydroxide solution to the ferric chloride solution while stirring continuously. A reddish-brown precipitate of ferric hydroxide (Fe(OH)₃) will form.

-

Filter the ferric hydroxide precipitate using a funnel and filter paper. Wash the precipitate thoroughly with hot distilled water to remove any residual salts.[5]

-

-

Formation of the Ferrioxalate Complex:

-

In a clean 250 mL beaker, prepare a solution by dissolving 4.0 g of oxalic acid and 5.5 g of potassium oxalate in 100 mL of distilled water. Heat gently if necessary to ensure complete dissolution.[5]

-

Gradually add the freshly prepared and washed ferric hydroxide precipitate to this potassium oxalate/oxalic acid solution while stirring constantly.[5]

-

Continue stirring until the ferric hydroxide precipitate dissolves completely, resulting in a clear, emerald green solution. This indicates the formation of the potassium ferrioxalate complex.[5]

-

-

Crystallization and Purification:

-

Filter the green solution to remove any suspended impurities.[5]

-

Transfer the filtrate to a clean china dish and gently heat the solution to concentrate it until the crystallization point is reached (when a few crystals form on a cooled glass rod dipped into the solution). Do not over-concentrate.[5]

-

Cover the china dish (e.g., with a watch glass) and allow it to cool slowly and undisturbed in a dark place. Placing it in a beaker of cold water can facilitate cooling.[5]

-

Beautiful, light green crystals of potassium ferrioxalate trihydrate will form.[5]

-

Decant the mother liquor and collect the crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water, followed by a wash with ethanol to aid in drying.[5]

-

Dry the crystals between folds of filter paper or in a desiccator in the dark.

-

-

Storage:

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of potassium ferrioxalate crystals.

Part 2: Potassium Ferrioxalate Actinometry Protocol

This protocol outlines the steps to measure the photon flux of a light source using the prepared potassium ferrioxalate. The entire procedure must be performed in a darkroom or under a red safelight to prevent stray light from affecting the results.[2][4]

Data Presentation: Quantum Yields

The quantum yield (Φ) of Fe²⁺ formation is dependent on the wavelength of irradiation. The table below summarizes the accepted quantum yields for a 0.006 M potassium ferrioxalate solution. For highly accurate work, the quantum yield for the specific concentration and wavelength should be confirmed from primary literature.

| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation |

| 254 | 1.25 |

| 366 | 1.26 |

| 405 | 1.14 |

| 436 | 1.01 |

| 480 | 0.94 |

| 510 | 0.15 |

| 546 | < 0.01 |

Note: The quantum yield can show some dependence on actinometer concentration, especially at higher concentrations.

Experimental Protocol

1. Preparation of Stock Solutions (in the dark):

-

Actinometer Solution (e.g., 0.006 M): Dissolve ~0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 80 mL of distilled water in a 100 mL volumetric flask. Add 10 mL of 1.0 M H₂SO₄ and dilute to the 100 mL mark with distilled water. This solution is light-sensitive and should be stored in a dark bottle wrapped in aluminum foil.[4]

-

Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be required. Store in a dark bottle.[4]

-

Buffer Solution: Dissolve 8.2 g of sodium acetate in 10 mL of 1.0 M H₂SO₄ and dilute to 100 mL with distilled water.

-

Standard Fe²⁺ Solution (for calibration, e.g., 4 x 10⁻⁴ M): Accurately weigh ~0.111 g of ferrous ammonium sulfate hexahydrate (Mohr's salt, FW = 392.14 g/mol ) and dissolve it in 100 mL of 0.1 M H₂SO₄ in a 250 mL volumetric flask. This gives a 1.13 x 10⁻³ M stock. Dilute this stock as needed to prepare a 4 x 10⁻⁴ M working solution.

2. Calibration Curve:

-

Prepare a series of standards by adding known volumes (e.g., 0, 1, 2, 5, 8, 10 mL) of the standard Fe²⁺ solution (4 x 10⁻⁴ M) to separate 25 mL volumetric flasks.

-

To each flask, add 5 mL of the phenanthroline solution and 5 mL of the buffer solution.

-

Dilute each flask to the 25 mL mark with distilled water and mix well.

-

Allow the solutions to stand for at least 30 minutes for full color development.[4]

-

Measure the absorbance of each standard at 510 nm using a spectrophotometer. The blank should be a solution prepared with 0 mL of the Fe²⁺ standard.

-

Plot Absorbance vs. Moles of Fe²⁺ to create a calibration curve. The slope of this line is the molar extinction coefficient (ε) multiplied by the path length (l).

3. Irradiation:

-

Pipette a known volume (V₁) of the actinometer solution into the reaction vessel (cuvette) to be used for the experiment.

-

Keep an identical volume of the actinometer solution in a separate, identical vessel in complete darkness to serve as the "dark" or "blank" sample.

-

Irradiate the sample solution for a measured period of time (t, in seconds). The irradiation time should be short enough to ensure that the conversion is less than 10% to avoid complications from light absorption by the products.

4. Measurement of Fe²⁺ Formed:

-

After irradiation, pipette an aliquot (V₂) of the irradiated solution into a volumetric flask (V₃).

-

Pipette an identical aliquot (V₂) from the dark sample into a separate, identical volumetric flask (V₃).

-

To both flasks, add a volume of the phenanthroline solution (e.g., 2 mL) and a volume of the buffer solution (e.g., 5 mL).

-

Dilute both solutions to the mark (V₃) with distilled water and mix thoroughly.

-

Allow the solutions to stand in the dark for at least 30 minutes for color development.

-